molecular formula C8H5NO5 B14804649 3-(Carboxycarbonyl)picolinic acid

3-(Carboxycarbonyl)picolinic acid

Cat. No.: B14804649
M. Wt: 195.13 g/mol
InChI Key: KZESTKDHUUMSOC-UHFFFAOYSA-N
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Description

3-(Carboxycarbonyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxycarbonyl)picolinic acid typically involves the oxidation of 2-methylpyridine. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

For large-scale industrial production, the method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures (around 480°C). This method is cost-effective and environmentally friendly, making it suitable for commercial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxycarbonyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of picolinic acid, which can have different functional groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of 3-(Carboxycarbonyl)picolinic acid involves its ability to bind to zinc finger proteins (ZFPs). By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .

Comparison with Similar Compounds

3-(Carboxycarbonyl)picolinic acid can be compared with other pyridinecarboxylic acids, such as:

    Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxyl group at the 2-position.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): With the carboxyl group at the 4-position.

The uniqueness of this compound lies in its specific position of the carboxyl group, which imparts distinct chemical properties and biological activities compared to its isomers.

Properties

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

3-oxalopyridine-2-carboxylic acid

InChI

InChI=1S/C8H5NO5/c10-6(8(13)14)4-2-1-3-9-5(4)7(11)12/h1-3H,(H,11,12)(H,13,14)

InChI Key

KZESTKDHUUMSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)C(=O)O

Origin of Product

United States

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